Cas no 4003-89-8 (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine)
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- 2-Amino-7-methoxytetralin
- 7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine
- 1,2,3,4-Tetrahydro-7-methoxy-2-naphthalenamine
- 1,2,3,4-TETRAHYDRO-7-METHOXY-2-NAPHTHALENEAMINE
- 7-Methoxycoumarin
- 7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
- 7-methoxytetralin-2-amine
- 2-AMINO-1,2,3,4-TETRAHYDRO-7-METHOXYNAPHTHALENE
- 7-methoxy-2-aminotetralin
- 7-methoxy-2-aminotetraline
- 7-methoxy-2-amino-tetralin
- 2-Naphthalenamine,1,2,3,4-tetrahydro-7-methoxy-, (2S)-
- 2-Naphthalenamine,1,2,3,4-tetrahydro-7-methoxy-, (2R)-
- 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-7-METHO
- MFCD06739168
- DTXSID10469346
- 118298-16-1
- BDBM50020509
- 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene
- CHEMBL422274
- AB28763
- 7-methoxy-1,2,3,4-tetrahydronapthalen-2-ylamine
- AB06762
- J-519285
- ZNWNWWLWFCCREO-UHFFFAOYSA-N
- AB06766
- AKOS015964896
- PD033605
- 3-Amino-2-(4-methylphenylamino)benzoicacid
- EN300-256674
- SCHEMBL267102
- 4003-89-8
- DTXSID301312417
- DS-18040
- (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine
- A12493
- FT-0659611
- FT-0635099
- FT-0694800
- 7-Methoxy-1 pound not2 pound not3 pound not4-tetrahydronaphthalen-2-amine
- 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine
- (S)-7-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE;(S)-(-)-7-METHOXY 2-AMINOTETRALIN
- DB-049514
- (2R)-7-methoxytetralin-2-amine
-
- MDL: MFCD06739168
- Inchi: 1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3
- InChI Key: ZNWNWWLWFCCREO-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)CC(CC2)N
Computed Properties
- Exact Mass: 176.04700
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.2
Experimental Properties
- Color/Form: Off white powder
- Density: 1.248
- Melting Point: 218-220 ºC
- Boiling Point: 335.3 °C at 760 mmHg
- Flash Point: 138.6 °C
- PSA: 39.44000
- LogP: 1.80160
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M193219-100mg |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
4003-89-8 | 97% | 100mg |
¥827.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M193219-25mg |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
4003-89-8 | 97% | 25mg |
¥346.90 | 2023-09-01 | |
| Alichem | A219005736-1g |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
4003-89-8 | 97% | 1g |
285.00 USD | 2021-06-15 | |
| Chemenu | CM131993-1g |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
4003-89-8 | 95+% | 1g |
$267 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M846948-100mg |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
4003-89-8 | 97% | 100mg |
¥898.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M846948-25mg |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
4003-89-8 | 97% | 25mg |
¥373.00 | 2022-09-01 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0290-1g |
7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine |
4003-89-8 | 96% | 1g |
2272.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0290-5g |
7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine |
4003-89-8 | 96% | 5g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0290-500mg |
7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine |
4003-89-8 | 96% | 500mg |
1568.88CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0290-250mg |
7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine |
4003-89-8 | 96% | 250mg |
1229.66CNY | 2021-05-07 |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Suppliers
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Professional Introduction to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS No. 4003-89-8)
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 4003-89-8, belongs to the tetrahydronaphthalene class, which has garnered considerable attention due to its structural similarity to many biologically active molecules. The presence of a methoxy group at the 7-position and an amine functional group at the 2-position contributes to its unique chemical properties and reactivity.
The structural framework of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. In recent years, there has been growing interest in this compound due to its potential role in drug discovery and development. The tetrahydronaphthalene core is often found in natural products and synthetic drugs, where it contributes to binding affinity and metabolic stability.
Recent research has highlighted the significance of tetrahydronaphthalene derivatives in medicinal chemistry. Studies have demonstrated that modifications at specific positions within this scaffold can lead to compounds with enhanced pharmacological activity. For instance, the amine group at the 2-position can be further functionalized to introduce additional pharmacophores, thereby expanding the therapeutic potential of the molecule. This flexibility makes 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine a promising candidate for further investigation.
In addition to its synthetic utility, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has shown promise in various biological assays. Preliminary studies suggest that it may exhibit properties relevant to neurological disorders and inflammation. The methoxy group at the 7-position is particularly noteworthy, as it can influence both the solubility and metabolic pathways of the compound. These factors are critical in determining its suitability for therapeutic applications.
The pharmaceutical industry has been increasingly leveraging computational methods to explore the potential of such compounds. Molecular modeling techniques have been employed to predict how 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine might interact with biological targets. These simulations have provided valuable insights into its binding affinity and selectivity profile. Such information is crucial for designing experiments aimed at optimizing its pharmacological properties.
The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves multi-step organic reactions that require careful optimization. Advanced synthetic methodologies have been developed to improve yield and purity. Catalytic processes play a key role in these syntheses, often enabling more efficient routes to complex molecules. The use of transition metal catalysts has been particularly effective in facilitating key transformations while minimizing unwanted byproducts.
The environmental impact of synthesizing such compounds is also a consideration in modern pharmaceutical research. Green chemistry principles have been applied to develop more sustainable synthetic routes for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. These approaches focus on reducing waste and energy consumption without compromising efficiency. The adoption of such practices aligns with broader efforts to make drug development more environmentally responsible.
The future prospects for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine are promising as research continues to uncover new applications. Its unique structural features make it a versatile building block for innovative drug candidates. Collaborative efforts between academia and industry are essential for translating these findings into tangible therapeutic benefits. As our understanding of molecular interactions deepens,so too does our ability to harness compounds like this one for medical purposes.
In conclusion,7-Methoxy-1,2,3,4-tetrahydronaphthalen-l)-amine (CAS No.4003—89—8) represents a significant advancement in pharmaceutical chemistry.Its complex structure,reactivity,and potential applications make it a valuable compound for further study.As research progresses,we can expect new insights into its pharmacological properties and new methods for its synthesis.These developments will contribute significantly to the ongoing efforts to discover and develop novel therapeutic agents.
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